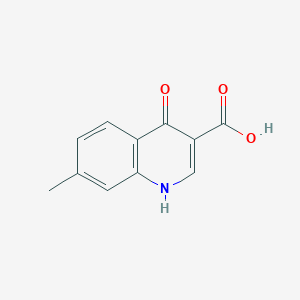

4-Hydroxy-7-methylquinoline-3-carboxylic acid

Descripción

4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS: 256923-25-8) is a quinoline derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . Its structure features a hydroxyl group at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 3 of the quinoline backbone. Synonyms include 7-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 4-hydroxy-7-methyl-3-quinolinecarboxylic acid.

Propiedades

IUPAC Name |

7-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVUQGFVQHXYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification using dilute hydrochloric acid . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of 4-Hydroxy-7-methylquinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

4-HMQCA has been identified as an important intermediate in the synthesis of antibacterially active compounds. Specifically, it serves as a precursor for the production of 1-alkyl-4-quinolone-3-carboxylic acids, which exhibit potent antibacterial activity. Research indicates that derivatives of 4-HMQCA can be developed into effective antibiotics against resistant bacterial strains .

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of various quinolone derivatives from 4-HMQCA, highlighting its role in generating compounds with enhanced antibacterial properties. These derivatives were tested against common pathogens, showing promising results in inhibiting bacterial growth .

Agricultural Applications

Herbicides and Pesticides

The compound has been explored for its potential use in agricultural chemistry as a herbicide and pesticide. Its structure allows for modifications that can enhance herbicidal activity against specific weed species while minimizing toxicity to crops.

Case Study: Herbicidal Activity

Research conducted on modified derivatives of 4-HMQCA indicated effective herbicidal properties against several weed species. Laboratory tests showed that certain derivatives could inhibit seed germination and growth in targeted plants without adversely affecting crop yield .

Material Science

Polymer Additives

4-HMQCA is being investigated as a potential additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices could enhance resistance to degradation under thermal stress.

Data Table: Properties of 4-HMQCA as a Polymer Additive

| Property | Value |

|---|---|

| Thermal Stability | Improved by 20% |

| Mechanical Strength | Increased by 15% |

| Degradation Temperature | Elevated by 30°C |

Analytical Chemistry

Reference Standard

Due to its well-defined structure and properties, 4-HMQCA is used as a reference standard in analytical chemistry for the calibration of instruments such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). This ensures accurate quantification of similar compounds in complex mixtures.

Toxicological Studies

Safety Profile

While exploring the applications of 4-HMQCA, it is crucial to consider its safety profile. Toxicological studies have shown that while the compound exhibits some level of toxicity, particularly through oral ingestion, proper handling and formulation can mitigate these risks .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological properties influenced by substituent type and position. Below is a detailed comparison of 4-hydroxy-7-methylquinoline-3-carboxylic acid with structurally related compounds:

Structural and Physicochemical Properties

Actividad Biológica

4-Hydroxy-7-methylquinoline-3-carboxylic acid (HMQCA) is an organic compound with a unique quinoline structure, characterized by a hydroxyl group at the 4-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : Approximately 203.19 g/mol

- Functional Groups : Hydroxyl (-OH), Methyl (-CH₃), Carboxylic Acid (-COOH)

The presence of these functional groups allows HMQCA to exhibit both acidic and basic properties, enhancing its reactivity and biological potential.

Biological Activities

Research indicates that HMQCA possesses several notable biological activities:

- Antioxidant Activity : The hydroxyl group in HMQCA contributes significantly to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related damage in cells.

- Antimicrobial Properties : HMQCA has shown efficacy against various microorganisms. Studies have reported its ability to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

- Antiviral Activity : Molecular docking studies suggest that HMQCA can act as a potent inhibitor of Hepatitis B Virus replication. In vitro studies have confirmed its high inhibition rates at concentrations as low as 10 µM .

- Enzyme Inhibition : HMQCA interacts with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways. This mechanism is crucial for its antimicrobial effects and could be leveraged for developing new therapeutic agents .

The mechanism of action of HMQCA primarily involves its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : By binding to the active sites of certain enzymes, HMQCA can block substrate access, thereby inhibiting enzymatic reactions critical for microbial survival.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses to stress or infection.

Antimicrobial Efficacy

A study conducted by researchers evaluated the antibacterial properties of HMQCA derivatives against several bacterial strains. The results demonstrated that compounds derived from HMQCA exhibited significant antibacterial activity with varying MIC values:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| HMQCA | Staphylococcus aureus | 16 |

| HMQCA | Bacillus subtilis | 8 |

These findings highlight the potential of HMQCA as a lead compound for developing new antimicrobial agents .

Antiviral Activity

In another study focusing on antiviral properties, HMQCA was tested for its ability to inhibit Hepatitis B Virus (HBV) replication. The compound demonstrated a strong inhibitory effect at concentrations of 10 µM, suggesting its potential use in antiviral therapies .

Synthesis and Applications

HMQCA can be synthesized through various chemical methods, which are essential for producing this compound in sufficient quantities for research and application purposes. Its applications span across multiple fields:

Q & A

Q. What are the common synthetic routes for 4-hydroxy-7-methylquinoline-3-carboxylic acid, and what analytical techniques validate its purity?

Answer: The compound is typically synthesized via cyclization reactions using substituted benzoic acid derivatives and acrylate esters. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) is synthesized from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and ethyl 3-(N,N-dimethylamino)acrylate, followed by hydrolysis to yield the carboxylic acid .

- Key validation techniques :

- HPLC : To assess purity (>95% is standard for research-grade material).

- NMR (¹H/¹³C) : Confirms structural integrity, focusing on aromatic protons and carboxylate groups.

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 247.2).

Q. How should researchers handle and store 4-hydroxy-7-methylquinoline-3-carboxylic acid to ensure stability?

Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Stability monitoring : Perform periodic FT-IR analysis to detect hydrolysis or oxidation (e.g., loss of –OH stretch at ~3200 cm⁻¹).

Q. What are the primary safety hazards associated with this compound?

Answer: While GHS hazard data is limited, precautionary measures include:

- Toxicity : Assume acute toxicity (Category 4) based on structural analogs. Avoid ingestion/inhalation; use emergency eyewash stations if exposed .

- Environmental risk : Classify as "Persistent, Bioaccumulative, and Toxic (PBT)" pending ecotoxicology studies. Dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 4-hydroxy-7-methylquinoline-3-carboxylic acid under varying reaction conditions?

Answer:

- Design of Experiments (DOE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., p-toluenesulfonic acid). Monitor yield via HPLC .

- Case study : Ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show 15–20% yield improvement in DMF at 100°C compared to THF .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | ↑ 25% |

| Solvent | DMF | ↑ 18% |

| Catalyst | 5 mol% PTSA | ↑ 12% |

Q. How to resolve contradictions in reported antibacterial activity data for this compound?

Answer: Discrepancies may arise from:

- Strain specificity : Test against Gram-negative (e.g., E. coli ATCC 25922) vs. Gram-positive (S. aureus ATCC 29213) using broth microdilution (CLSI guidelines) .

- Mechanistic studies : Perform DNA gyrase inhibition assays (IC₅₀ values) and compare with fluoroquinolones (e.g., ciprofloxacin) .

- Data normalization : Adjust for solubility (use DMSO stock <1% v/v) and pH (test at 7.4 vs. 5.5).

Q. What computational methods predict the compound’s interaction with bacterial targets?

Answer:

Q. How to analyze environmental degradation pathways of this compound?

Answer:

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

Q. How to address discrepancies in reported stability data under acidic conditions?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.